3-(benzylamino)-N-hydroxy-4-methylbenzamide
Overview
Description
This would typically involve identifying the compound’s molecular structure and functional groups.
Synthesis Analysis
This involves understanding the chemical reactions used to create the compound. It may include various chemical reactions, catalysts, reagents, and conditions.Molecular Structure Analysis
This involves analyzing the compound’s molecular geometry, bond lengths and angles, and electronic structure, often using techniques like X-ray crystallography or spectroscopy.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It may include identifying reaction mechanisms, reaction rates, and the conditions under which the reactions occur.Physical And Chemical Properties Analysis
This involves measuring properties like melting point, boiling point, solubility, density, and reactivity.Scientific Research Applications
Bactericidal Activity
A study by Zadrazilova et al. (2015) evaluated a series of substituted 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides, which are structurally related to 3-(benzylamino)-N-hydroxy-4-methylbenzamide, for their potential as bactericidal agents against MRSA strains. The compounds demonstrated significant bactericidal activity, suggesting potential use in treating bacterial infections, particularly those caused by methicillin-resistant Staphylococcus aureus (MRSA) (Zadrazilova et al., 2015).
Metabolic Studies
Research by Ross et al. (1983) on N-hydroxymethyl compounds, closely related to 3-(benzylamino)-N-hydroxy-4-methylbenzamide, explored the metabolic conversion of N-methyl and N,N-dimethylbenzamides. These studies provide insight into the metabolic stability and potential biological transformations of related benzamides, which is crucial for understanding their behavior in biological systems (Ross et al., 1983).
Spectroscopic Analysis
Takač and Vikić Topić (2004) conducted FT-IR and NMR spectroscopic studies on derivatives of salicylic acid, including compounds structurally similar to 3-(benzylamino)-N-hydroxy-4-methylbenzamide. These studies offer valuable information about the molecular structure and properties of such compounds, essential for their application in scientific research (Takač & Vikić Topić, 2004).
Natural Product Research
Jaroszewski et al. (2005) isolated simple benzamides, similar to 3-(benzylamino)-N-hydroxy-4-methylbenzamide, from Naravelia zeylanica, a flowering plant. This research highlights the occurrence of benzamides in nature, contributing to the field of natural product chemistry and potential therapeutic applications (Jaroszewski et al., 2005).
Structural Characterization
Al Mamari and Al Lawati (2019) synthesized and characterized N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, a compound related to 3-(benzylamino)-N-hydroxy-4-methylbenzamide. Their work focused on the structural and spectroscopic characterization, which is fundamental for the understanding of the compound’s potential applications in various fields (Al Mamari & Al Lawati, 2019).
Safety And Hazards
This involves identifying any risks associated with handling or using the compound, including toxicity, flammability, and environmental impact.
Future Directions
This could involve identifying potential applications for the compound or areas for further research.
properties
IUPAC Name |
3-(benzylamino)-N-hydroxy-4-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-11-7-8-13(15(18)17-19)9-14(11)16-10-12-5-3-2-4-6-12/h2-9,16,19H,10H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBARTUEWCQNSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NO)NCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzylamino)-N-hydroxy-4-methylbenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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